![molecular formula C20H18N2O5S B4989957 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid](/img/structure/B4989957.png)
2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid, also known as MNGA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MNGA is a potent inhibitor of the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators. Inhibition of 5-LO has been shown to have potential therapeutic benefits in various inflammatory diseases, such as asthma, arthritis, and cancer.
Mechanism of Action
2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid exerts its pharmacological effects by inhibiting the activity of 5-LO, which is responsible for the conversion of arachidonic acid into leukotrienes. By blocking this pathway, this compound reduces the production of leukotrienes, thereby suppressing inflammation and other pathological processes associated with leukotriene-mediated diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in vitro and in vivo. In addition to its inhibitory effects on leukotriene biosynthesis, this compound also reduces the production of other pro-inflammatory mediators, such as prostaglandins and cytokines. Moreover, this compound has been shown to inhibit the migration of inflammatory cells, such as neutrophils and monocytes, to the site of inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid is its selectivity for 5-LO inhibition, which minimizes off-target effects. Moreover, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. Moreover, the efficacy and safety of this compound in humans have not been fully established, and further studies are needed to evaluate its clinical potential.
Future Directions
There are several potential future directions for the research on 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid. One area of interest is the development of more potent and selective 5-LO inhibitors based on the structure of this compound. Moreover, the therapeutic potential of this compound in other inflammatory diseases, such as inflammatory bowel disease and psoriasis, should be further explored. Additionally, the potential synergistic effects of this compound with other anti-inflammatory agents, such as corticosteroids, should be investigated. Finally, the safety and efficacy of this compound in clinical trials should be evaluated to determine its potential as a therapeutic agent for inflammatory diseases.
Synthesis Methods
The synthesis of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid involves the condensation of 2-aminobenzoic acid with N-(methylsulfonyl)-N-1-naphthylglycine, followed by the addition of a coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product. The reaction is typically carried out in a solvent, such as DMF (dimethylformamide), at room temperature, and the yield of the product is around 50%.
Scientific Research Applications
2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In vitro studies have shown that this compound inhibits the production of leukotrienes in human neutrophils and eosinophils, which are involved in the pathogenesis of asthma and other inflammatory diseases. In animal models of arthritis, this compound has been shown to reduce inflammation and joint damage. Moreover, this compound has also been investigated for its potential anticancer properties, as leukotrienes have been implicated in the development and progression of various cancers.
properties
IUPAC Name |
2-[[2-[methylsulfonyl(naphthalen-1-yl)amino]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-28(26,27)22(18-12-6-8-14-7-2-3-9-15(14)18)13-19(23)21-17-11-5-4-10-16(17)20(24)25/h2-12H,13H2,1H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPPVKUUHDUHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B4989875.png)
![bicyclo[3.3.1]nonane-2,6-diyl diacetate](/img/structure/B4989878.png)
![4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4989885.png)
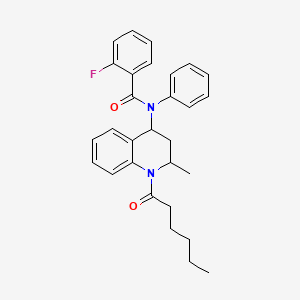
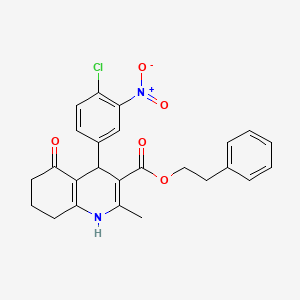
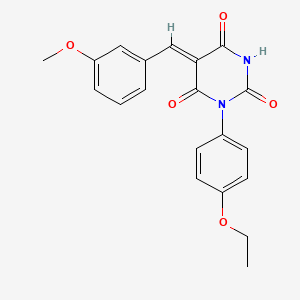
![1,7,8,9,10,10-hexachloro-4-(2-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4989931.png)
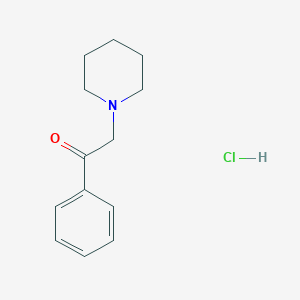
![6-{[4-(butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4989950.png)
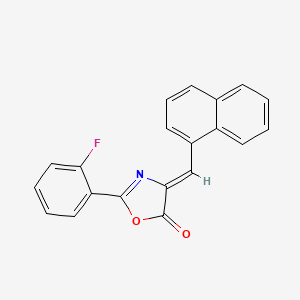
![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
![5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989983.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989986.png)
![[2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenoxy]acetic acid ammoniate](/img/structure/B4989988.png)